1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine
CAS No.: 817641-86-4
Cat. No.: VC2919356
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 817641-86-4 |
---|---|
Molecular Formula | C11H19N3 |
Molecular Weight | 193.29 g/mol |
IUPAC Name | 2-tert-butyl-5-cyclobutylpyrazol-3-amine |
Standard InChI | InChI=1S/C11H19N3/c1-11(2,3)14-10(12)7-9(13-14)8-5-4-6-8/h7-8H,4-6,12H2,1-3H3 |
Standard InChI Key | VZZTXMPAZZZOFX-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C(=CC(=N1)C2CCC2)N |
Canonical SMILES | CC(C)(C)N1C(=CC(=N1)C2CCC2)N |
Introduction
1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, characterized by a five-membered ring with two adjacent nitrogen atoms. Its molecular formula is C11H19N3, and it has a molecular weight of 193.29 g/mol . This compound is of interest in medicinal chemistry and agrochemical synthesis due to its potential biological activities and interactions with enzymes or receptors.
Synthesis
The synthesis of 1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes reacting 2-tert-butyl-5-cyclobutyl-2H-pyrazol-3-ylamine with methyl dimethoxypropionate in acetic acid. The reaction is conducted under controlled conditions, where the mixture is heated for 24 hours. Following this, the mixture is cooled, concentrated, and purified using medium-pressure liquid chromatography (MPLC) with a 20% ethyl acetate/hexanes eluent.
Applications and Research Findings
This compound is valuable in both academic research and practical applications across various industries, particularly in medicinal chemistry and agrochemical synthesis. Its unique structure allows it to interact with biological targets, making it a subject of interest for research into enzyme inhibition and receptor binding. The presence of both tert-butyl and cyclobutyl groups affects steric hindrance, which can modulate reaction pathways and selectivity in synthetic applications.
Chemical Reactivity
1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine can participate in various chemical reactions typical of amines and pyrazoles, including nucleophilic substitutions, coupling reactions, and potential interactions with electrophiles due to its amine functional group. Understanding these reactions is essential for developing new derivatives with enhanced properties.
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